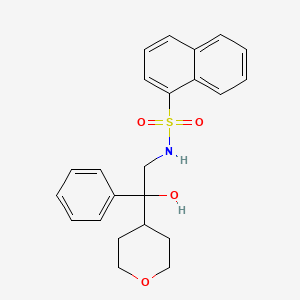

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

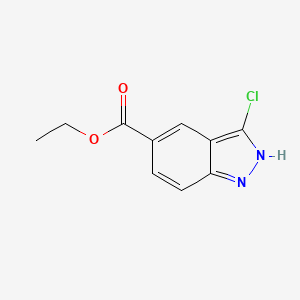

The compound is a sulfonamide derivative, which is a common motif in medicinal chemistry due to their bioactive properties . It also contains a tetrahydropyran ring, a common structural motif in many natural products .

Molecular Structure Analysis

The tetrahydropyran ring in the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also contains aromatic phenyl and naphthalene rings, which contribute to its planarity and could influence its interactions with biological targets.Chemical Reactions Analysis

Tetrahydropyran derivatives are known to be versatile in chemical reactions. For instance, the alcohol can be restored from 2-tetrahydropyranyl ethers by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Tetrahydropyran is a colorless volatile liquid . The presence of aromatic rings and a sulfonamide group could influence properties like solubility and stability.Scientific Research Applications

Binding Studies and Protein Interaction

- Protein Binding Analysis : Sulfonamide compounds have been utilized in studies to understand their binding interactions with proteins, such as bovine serum albumin. This is achieved through fluorescent probe techniques, indicating the importance of hydrophobic interactions and the aromatic ring in the binding process (Jun et al., 1971).

Material Science and Chemistry

- Development of Dyes and Electron Transporting Materials : Sulfonamide derivatives have been explored for creating dyes and in the synthesis of electron-transporting materials for perovskite solar cells, demonstrating the compound's versatility in material science (Katritzky et al., 1993); (Jung et al., 2018).

Environmental and Analytical Applications

- Geothermal Tracers : Certain polyaromatic sulfonates, which share structural similarities with the compound , have been evaluated as geothermal tracers. These compounds exhibit suitable thermal stability for use in high-temperature geothermal reservoirs, underscoring the environmental applications of sulfonamide derivatives (Rose et al., 2001).

Pharmacological Research

- Drug Discovery and Evaluation : Research has explored the pharmacological potentials of sulfonamide derivatives, assessing their roles in toxicity assessment, tumor inhibition, and as anti-inflammatory agents. These studies underscore the medical and pharmacological relevance of sulfonamide-based compounds (Faheem, 2018).

Sensor Development

- Lead Detection Sensors : Sulfonamide derivatives have been utilized in developing sensitive and selective sensors for detecting lead (II) ions. This highlights the importance of sulfonamide compounds in creating environmental monitoring tools (Kamal et al., 2015).

Mechanism of Action

properties

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4S/c25-23(19-9-2-1-3-10-19,20-13-15-28-16-14-20)17-24-29(26,27)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,20,24-25H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEUMUFSGWLSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)naphthalene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)

![(E)-N-[3-[2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2858978.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)